molecular formula C19H17NO3S B12045395 Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate

Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate

Cat. No.: B12045395
M. Wt: 339.4 g/mol
InChI Key: YDJLPEVAUPXWMO-UHFFFAOYSA-N
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Description

Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with an amino group, a carboxylate ester group, and a phenyl group linked through a tolyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions for this reaction include the use of a palladium catalyst such as palladium acetate, a base like potassium carbonate, and a solvent such as dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 3-amino-5-[4-(4-methylphenoxy)phenyl]thiophene-2-carboxylate

InChI

InChI=1S/C19H17NO3S/c1-12-3-7-14(8-4-12)23-15-9-5-13(6-10-15)17-11-16(20)18(24-17)19(21)22-2/h3-11H,20H2,1-2H3

InChI Key

YDJLPEVAUPXWMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)OC)N

Origin of Product

United States

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